ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a quinoline core with a triazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Triazole Ring:
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,7,7-trimethyl-5-oxo-4-(1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the phenyl group on the triazole ring.
Methyl 2,7,7-trimethyl-5-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the phenyl group on the triazole ring and the ethyl ester group distinguishes this compound from its analogs. These structural features might confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(1-phenyltriazol-4-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-5-30-22(29)19-14(2)24-16-11-23(3,4)12-18(28)20(16)21(19)17-13-27(26-25-17)15-9-7-6-8-10-15/h6-10,13,21,24H,5,11-12H2,1-4H3 |
InChI Key |
JAKRLTGSUUEENV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN(N=N3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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